molecular formula C9H11NO2S B1335062 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid CAS No. 5936-58-3

2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B1335062
CAS No.: 5936-58-3
M. Wt: 197.26 g/mol
InChI Key: WYOLDVOOOYZSJM-UHFFFAOYSA-N
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Description

2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound containing a sulfur atom within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOLDVOOOYZSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389324
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-58-3
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Reactant of Route 2
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
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2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
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2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
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2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Reactant of Route 6
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

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